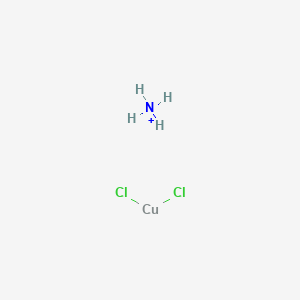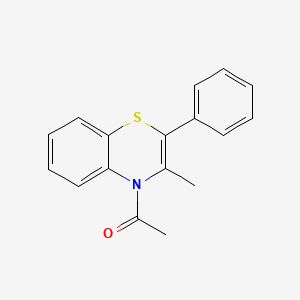
1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one is a chemical compound belonging to the benzothiazine class. This compound is characterized by its unique structure, which includes a benzothiazine ring system. Benzothiazines are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters . This reaction is carried out under specific conditions to ensure the formation of the benzothiazine ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one can be compared with other benzothiazine derivatives:
2H-1,4-Benzothiazin-3(4H)-one: Known for its calcium antagonistic activities.
1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits a range of pharmacological activities, including antimicrobial and antihypertensive effects.
4H-3,1-Benzothiazin-4-Ones: Studied for their cytotoxic activity against cancer cell lines. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
65576-72-9 |
|---|---|
Molekularformel |
C17H15NOS |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-(3-methyl-2-phenyl-1,4-benzothiazin-4-yl)ethanone |
InChI |
InChI=1S/C17H15NOS/c1-12-17(14-8-4-3-5-9-14)20-16-11-7-6-10-15(16)18(12)13(2)19/h3-11H,1-2H3 |
InChI-Schlüssel |
WIQCEIDCWQXEEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=CC=CC=C2N1C(=O)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


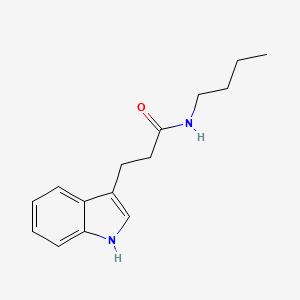
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
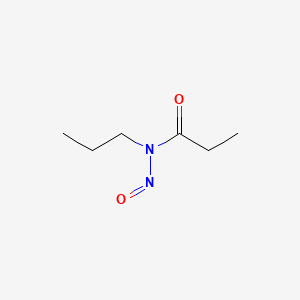
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)


![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
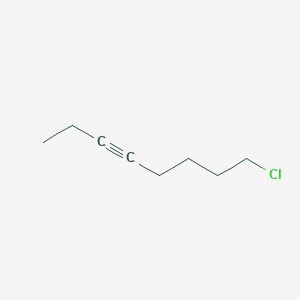
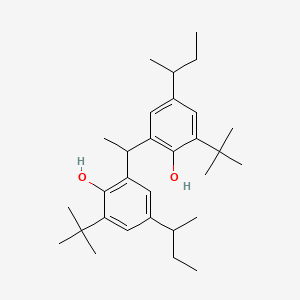
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)
